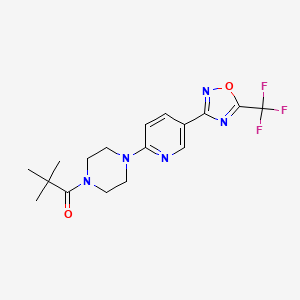
N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research has demonstrated the synthesis of compounds related to the specified chemical structure with promising antibacterial and antifungal properties. For example, a study detailed the synthesis of various acetamides with potential as antimicrobial agents, showing significant inhibitory activity against certain bacterial strains, indicating their potential in developing new antimicrobial treatments Abbasi et al., 2020.
Anticonvulsant Agents
Another study explored the direct synthesis of thioacetamide derivatives with potential anticonvulsant properties. The research involved the synthesis of new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and evaluated their efficacy as possible anticonvulsants, highlighting the therapeutic potential of such compounds in epilepsy treatment Severina et al., 2020.
Anticancer Activity
Compounds with structural similarities have been investigated for their anticancer activity. A study synthesized and characterized 4-arylsulfonyl-1,3-oxazoles, assessing their efficacy against cancer cell lines. One compound, in particular, exhibited high activity against specific cancer subpanels, suggesting its potential as a lead compound for anticancer drug development Zyabrev et al., 2022.
Enzyme Inhibition for Therapeutic Applications
Research into sulfonamides incorporating benzodioxane and acetamide moieties revealed substantial enzyme inhibitory activity against alpha-glucosidase and acetylcholinesterase, indicating their potential in treating conditions like diabetes and Alzheimer's disease. The in vitro enzyme inhibition data corroborated with in silico molecular docking results, further underscoring the therapeutic potential of these compounds Abbasi et al., 2019.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 2-bromoaniline with 2-chloroacetyl chloride to form N-(2-bromophenyl)-2-chloroacetamide, which is then reacted with sodium thiomalate and 5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "2-bromoaniline", "2-chloroacetyl chloride", "sodium thiomalate", "5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 2-bromoaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-bromophenyl)-2-chloroacetamide.", "Step 2: N-(2-bromophenyl)-2-chloroacetamide is then reacted with sodium thiomalate and 5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate to form the final product N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
Numéro CAS |
1223797-72-5 |
Formule moléculaire |
C20H18BrN3O4S2 |
Poids moléculaire |
508.41 |
Nom IUPAC |
N-(2-bromophenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-7-8-16(13(2)9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-6-4-3-5-14(15)21/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
CMEBTNRSRRAUMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


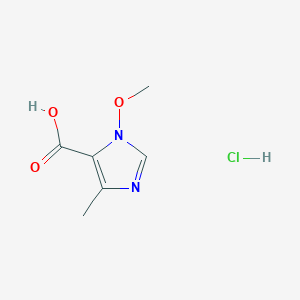
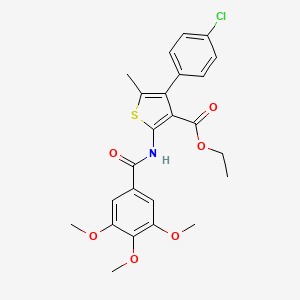
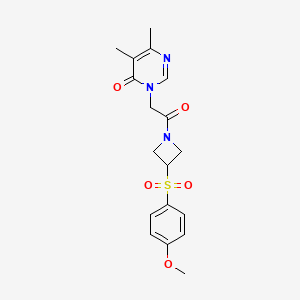

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)
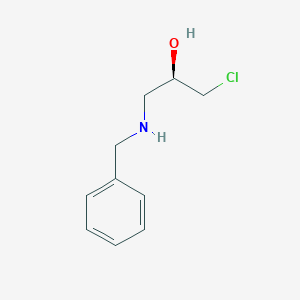
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2597826.png)
![4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2597830.png)
